molecular formula C8H6Br2O B081626 3',5'-Dibromoacetophenone CAS No. 14401-73-1

3',5'-Dibromoacetophenone

Cat. No. B081626
CAS RN: 14401-73-1
M. Wt: 277.94 g/mol
InChI Key: NHFJDRRYVMJBRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3',5'-Dibromoacetophenone is a brominated derivative of acetophenone. It is an organic compound with diverse applications in chemistry and related fields. Its properties and behavior are influenced by the presence of bromine atoms in its structure.

Synthesis Analysis

The synthesis of 3',5'-Dibromoacetophenone and related compounds often involves halogenation reactions. For instance, the synthesis of α-bromoacetophenones can be achieved by reacting acetophenone with a bromating agent under specific conditions, yielding high purity products suitable for large-scale production (Hao Wei-ran, 2010).

Molecular Structure Analysis

The molecular structure of 3',5'-Dibromoacetophenone derivatives has been studied using various techniques, including X-ray crystallography and spectroscopy. These studies reveal intricate details about their conformation and intermolecular interactions. For instance, structural studies on related o-hydroxyacetophenone derivatives show weak hydrogen bonds and π⋯π interactions forming specific molecular frameworks (Basab Chattopadhyay et al., 2012).

Chemical Reactions and Properties

3',5'-Dibromoacetophenone undergoes various chemical reactions due to its active functional groups. It can form coordination compounds, as evidenced by studies on similar compounds like nickel(II)-Schiff base complexes derived from acetophenone derivatives (A. Ourari et al., 2014).

Physical Properties Analysis

The physical properties of 3',5'-Dibromoacetophenone, such as melting and boiling points, solubility, and density, are influenced by its molecular structure. Studies on similar compounds, like 3,5-dibromoacetophenone, reveal insights into their conformation and behavior in different states (J. Emsley et al., 1976).

Scientific Research Applications

Application 1: α-Bromination of Acetophenones

  • Summary of the Application : The α-bromination of acetophenones is a significant reaction in synthetic organic chemistry. The brominated ketones are versatile precursors for the synthesis of a wide range of biologically active substances and are intermediates for various organic conversions . In particular, phenacyl bromide derivatives act as a protective group for acids and phenols during peptide synthesis and actively contribute to the inhibition of protein tyrosine phosphatases such as SHP-1 and PTP1B .
  • Methods of Application or Experimental Procedures : A convenient and catalyst-free method for the α-bromination of acetophenones using NaBr and CHCl3 in biphasic electrolysis with H2SO4 as a supporting electrolyte at room temperature has been introduced . This approach results in an excellent yield of α-bromo acetophenones with high selectivity in a beaker-type cell equipped with C/SS electrodes . To achieve good yield with high current efficiency, various optimization studies are carried out and reported .
  • Results or Outcomes : The method results in an excellent yield of α-bromo acetophenones with high selectivity .

Application 2: Experimental Teaching

  • Summary of the Application : The α-bromination reaction on acetophenone derivatives has been applied in experimental teaching as a chemical innovation experiment engaging junior undergraduates . This application is significant in the field of chemical education as it provides practical experience and understanding of the α-bromination reaction to students .

Application 3: Synthesis of α-Brominated Products

  • Summary of the Application : The bromination reaction of carbonyl compounds is a crucial aspect of organic chemistry. α-Brominated products derived from bromoacetophenone are significant intermediates in organic synthesis and find extensive applications in the production of pharmaceuticals, pesticides, and other chemicals .

properties

IUPAC Name

1-(3,5-dibromophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2O/c1-5(11)6-2-7(9)4-8(10)3-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHFJDRRYVMJBRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90347456
Record name 3',5'-Dibromoacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3',5'-Dibromoacetophenone

CAS RN

14401-73-1
Record name 1-(3,5-Dibromophenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14401-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3',5'-Dibromoacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 3,5-dibromobenzoic acid (2.5 g, 8.9 mmol) in Et2O (30 mL) at 0° C. was added methyllithium (1.6M in Et2O; 12.3 mL, 19.6 mmol) dropwise. The reaction was stirred at 0° C. for 2 hours, and then worked-up with EtOAc and 10% aqueous HCl. The crude material was purified by silica gel chromatography to give the title compound.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
12.3 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 3,5-dibromobenzoic acid (2.5 g, 8.9 mmol) in Et2O (30 mL) at 0° C. was added methyl lithium (1.6M in diethyl ether; 12.3 mL, 19.6 mmol) was added dropwise. The reaction was warmed to room temperature and stirred for 2 hours. Acidic work-up, followed by silica gel chromatography, gave 1-(3,5-dibromo-phenyl)-ethanone.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
12.3 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3',5'-Dibromoacetophenone
Reactant of Route 2
Reactant of Route 2
3',5'-Dibromoacetophenone
Reactant of Route 3
3',5'-Dibromoacetophenone
Reactant of Route 4
Reactant of Route 4
3',5'-Dibromoacetophenone
Reactant of Route 5
Reactant of Route 5
3',5'-Dibromoacetophenone
Reactant of Route 6
Reactant of Route 6
3',5'-Dibromoacetophenone

Citations

For This Compound
63
Citations
JW Emsley, JC Lindon, JM Street - Journal of the Chemical Society …, 1976 - pubs.rsc.org
The 1H nmr spectra of samples of 3,5-dichloroanisole and 3,5-dibromoacetophenone dissolved in the liquid crystal Merck Phase V have been analysed to yield sets of dipolar coupling …
Number of citations: 5 pubs.rsc.org
XR Bu, CR Jackson, D Van Derveer, XZ You, QJ Meng… - Polyhedron, 1997 - Elsevier
Five new tetradentate unsymmetrical ligands, ethylene-N-(acetylacetoneimine)-N′-(ortho-hydroxyl arylaldimine) (aryl = 3,5-dibromophenyl, 3-methylphenyl, 3,6-dimethylphenyl, 3,5-…
Number of citations: 69 www.sciencedirect.com
MM Maluleka, MJ Mphahlele - Tetrahedron, 2013 - Elsevier
2-Amino-3,5-dibromoacetophenone undergoes Vilsmeier reaction with a phosphoryl chloride–dimethylformamide mixture to afford 6,8-dibromo-4-chloroquinoline-3-carbaldehyde. The …
Number of citations: 19 www.sciencedirect.com
LJ Baker, BR Copp, CEF Rickard - Acta Crystallographica Section E …, 2001 - scripts.iucr.org
organic papers Page 1 organic papers o538 Baker, Copp and Rickard C8H7Br2NO DOI: 101107/S1600536801008388 Acta Cryst. (2001). E57, o538±o539 Acta Crystallographica …
Number of citations: 2 scripts.iucr.org
M Anteunis, J Van Schoote - Bulletin des Sociétés Chimiques …, 1963 - Wiley Online Library
Relative reaction rates of fifteen meta and para substituted acetophenones were measured using gas chromatography. With the normal Hammett σ‐values, a linear free energy …
Number of citations: 11 onlinelibrary.wiley.com
TM Miller, TX Neenan, R Zayas… - Journal of the American …, 1992 - ACS Publications
The convergent synthesis of a series of monodisperse aromatic dendrimers having molecular diameters of 15-31 A is described. These materials consist of 4, 10, 22, or 46 benzene …
Number of citations: 403 pubs.acs.org
I Pri‐Bar, O Buchman - Journal of Labelled Compounds and …, 1990 - Wiley Online Library
Tritiated clenbuterol was prepared starting from 4‐aminoacetophenone (I) which was selectively brominated to 4‐amino‐3,5‐dibromoacetopheno ne (II), then to 4‐amino‐α,3,5‐…
AR Katritzky, PA Harris, A Kotali - The Journal of Organic …, 1991 - ACS Publications
A mechanistic study has been carried out on the reaction of acylhydrazones of o-hydroxyaryl ketones 6 with lead tetraacetate, which gives 1, 2-diacylbenzenes 7 by a novel overall …
Number of citations: 44 pubs.acs.org
M Tashiro, S Mataka, H Nakamura… - Journal of the Chemical …, 1988 - pubs.rsc.org
Deuteriated 1-phenylethanols were prepared by reductive dehalogenation of the corresponding halogenoacetophenones with Raney Ni–Al and Cu–Al alloys in 5% NaOD–D2O solution…
Number of citations: 16 pubs.rsc.org
HJ Kim - Korean Membrane Journal, 2003 - koreascience.kr
3, 5-Sustitituted polyphenylene type dendrimers were synthesized. The dendrimer was heated in cone. H $ _2 $ SO $ _4 $ at 120$^{\circ} C $. The reaction mixture was precipitated to …
Number of citations: 0 koreascience.kr

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.